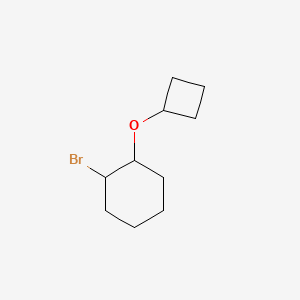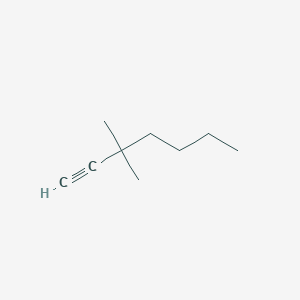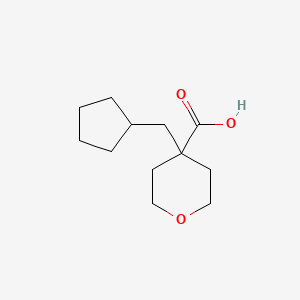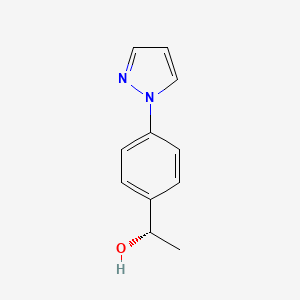
2-Amino-3-(2-isopropyl-1h-imidazol-1-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or imidazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound serves as a building block in the synthesis of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, modulating their activity. Additionally, the compound may interact with cellular pathways, influencing signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Methyl-1H-imidazol-1-yl)propanoic acid hydrochloride: This compound shares the imidazole ring structure but differs in its functional groups and overall reactivity.
Dihydrobenzimidazolones: These compounds also contain an imidazole ring and are studied for their therapeutic potential, particularly in cancer treatment.
Uniqueness
2-Amino-3-(2-isopropyl-1H-imidazol-1-yl)-2-methylpropanamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and biological activities
Propriétés
Formule moléculaire |
C10H18N4O |
|---|---|
Poids moléculaire |
210.28 g/mol |
Nom IUPAC |
2-amino-2-methyl-3-(2-propan-2-ylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)8-13-4-5-14(8)6-10(3,12)9(11)15/h4-5,7H,6,12H2,1-3H3,(H2,11,15) |
Clé InChI |
OVGMAAJHLYSFSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CN1CC(C)(C(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid](/img/structure/B13616612.png)

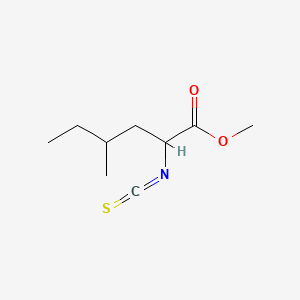
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
